N-Bromoacetyl-2-iodo-5-methoxytryptamine

Catalog No.
S573285
CAS No.
136669-49-3
M.F
C13H14BrIN2O2
M. Wt
437.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Bromoacetyl-2-iodo-5-methoxytryptamine

CAS Number

136669-49-3

Product Name

N-Bromoacetyl-2-iodo-5-methoxytryptamine

IUPAC Name

2-bromo-N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide

Molecular Formula

C13H14BrIN2O2

Molecular Weight

437.07 g/mol

InChI

InChI=1S/C13H14BrIN2O2/c1-19-8-2-3-11-10(6-8)9(13(15)17-11)4-5-16-12(18)7-14/h2-3,6,17H,4-5,7H2,1H3,(H,16,18)

InChI Key

VFEQIOCRTCGDMH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC(=C2CCNC(=O)CBr)I

Synonyms

BMNEP cpd, N-BIM, N-bromoacetyl-2-iodo-5-methoxytryptamine

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2CCNC(=O)CBr)I

N-Bromoacetyl-2-iodo-5-methoxytryptamine is a synthetic compound with the molecular formula C13H14BrIN2O2C_{13}H_{14}BrIN_{2}O_{2} and a molecular weight of approximately 373.07 g/mol. This compound is a derivative of 5-methoxytryptamine, which is structurally related to melatonin, a hormone involved in regulating sleep-wake cycles. The presence of bromine and iodine atoms in its structure enhances its biological activity, making it an important subject of study in pharmacology and medicinal chemistry .

Typical of tryptamine derivatives. Notably, it can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which can be displaced by nucleophiles. Additionally, the acetyl group can undergo hydrolysis under certain conditions, leading to the formation of 2-iodo-5-methoxytryptamine. The compound's reactivity is influenced by its functional groups, allowing it to form complexes with various biological targets .

This compound exhibits significant biological activity, particularly as a ligand for melatonin receptors. Research indicates that N-Bromoacetyl-2-iodo-5-methoxytryptamine acts as an irreversible ligand for the melatonin receptor MT2, which plays a crucial role in regulating circadian rhythms and sleep patterns. Its ability to alkylate and constitutively activate this receptor suggests potential therapeutic applications in sleep disorders and other melatonin-related conditions . Additionally, it has shown effects on serotonin receptors, indicating a broader pharmacological profile .

The synthesis of N-Bromoacetyl-2-iodo-5-methoxytryptamine typically involves the following steps:

  • Starting Material Preparation: The synthesis begins with 5-methoxytryptamine as the base compound.
  • Bromination: Bromine is introduced to the compound through electrophilic substitution to form N-bromoacetyl derivatives.
  • Iodination: Iodine is then added to achieve the 2-iodo substitution.
  • Acetylation: The final step involves acetylation to form N-bromoacetyl-2-iodo-5-methoxytryptamine.

These steps may vary slightly depending on specific laboratory protocols but generally follow these principles .

N-Bromoacetyl-2-iodo-5-methoxytryptamine has several potential applications:

  • Pharmacological Research: It is used in studies investigating melatonin receptor functions and their role in circadian biology.
  • Therapeutic Development: Due to its activity at melatonin receptors, it may be explored for developing treatments for sleep disorders and mood regulation.
  • Chemical Biology: The compound serves as a tool for probing biological pathways involving serotonin and melatonin signaling .

Studies have demonstrated that N-Bromoacetyl-2-iodo-5-methoxytryptamine interacts with various receptors beyond melatonin, including serotonin receptors. Its binding affinity and functional activity have been characterized through radiolabeled binding assays and functional assays in cellular models. These studies reveal its potential as a lead compound for developing drugs targeting these receptors .

N-Bromoacetyl-2-iodo-5-methoxytryptamine shares structural similarities with several other compounds, particularly those related to tryptamines and melatonin analogs. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
5-MethoxytryptamineCore tryptamine structureLacks halogen substituents; less potent at receptors
Melatonin (N-acetyl-5-methoxytryptamine)Similar core structureNatural hormone; broader physiological roles
2-IodomelatoninIodinated derivativeMore selective for melatonin receptors
N-Benzyl-5-methoxytryptamineTryptamine derivativeEnhanced activity at serotonin receptors

N-Bromoacetyl-2-iodo-5-methoxytryptamine stands out due to its unique combination of halogen substituents and its irreversible binding characteristics at melatonin receptors, which may provide advantages in therapeutic contexts where sustained receptor activation is beneficial .

XLogP3

3.1

Other CAS

136669-49-3

Wikipedia

N-Bromoacetyl-2-iodo-5-methoxytryptamine

Dates

Last modified: 02-18-2024

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